2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline
CAS No.: 659750-06-8
Cat. No.: VC15890549
Molecular Formula: C15H25NO3Si
Molecular Weight: 295.45 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 659750-06-8 |
|---|---|
| Molecular Formula | C15H25NO3Si |
| Molecular Weight | 295.45 g/mol |
| IUPAC Name | 3,4-dihydro-1H-isoquinolin-2-yl(triethoxy)silane |
| Standard InChI | InChI=1S/C15H25NO3Si/c1-4-17-20(18-5-2,19-6-3)16-12-11-14-9-7-8-10-15(14)13-16/h7-10H,4-6,11-13H2,1-3H3 |
| Standard InChI Key | FDQHXUGBTSWDOI-UHFFFAOYSA-N |
| Canonical SMILES | CCO[Si](N1CCC2=CC=CC=C2C1)(OCC)OCC |
Introduction
Structural and Chemical Characteristics
The core structure of 2-(triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline consists of a partially saturated isoquinoline ring system substituted at the 2-position with a triethoxysilyl (-Si(OCH₂CH₃)₃) group. The THIQ scaffold is a bicyclic amine with a benzene ring fused to a piperidine-like ring, conferring rigidity and stereochemical diversity . The triethoxysilyl moiety introduces hydrolyzable ethoxy groups, enabling covalent bonding to hydroxylated surfaces (e.g., glass, metal oxides) . Key physicochemical properties inferred from analogous compounds include:
Molecular and Spectroscopic Data
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Molecular Formula: C₁₆H₂₅NO₃Si
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Molecular Weight: 307.47 g/mol
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Boiling Point: Estimated >250°C (based on triethoxysilane derivatives )
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Solubility: Likely soluble in polar aprotic solvents (e.g., THF, DMF) due to the THIQ core , with limited solubility in water.
Infrared (IR) spectroscopy would reveal characteristic Si-O-C stretches near 1,080 cm⁻¹ and N-H stretches at ~3,300 cm⁻¹ . Nuclear magnetic resonance (NMR) signals would include a singlet for the nine ethoxy protons (δ 1.2 ppm, CH₃), a triplet for the ethoxy methylene groups (δ 3.8 ppm, CH₂), and aromatic protons in the THIQ ring (δ 6.5–7.2 ppm) .
Synthetic Strategies
The synthesis of 2-(triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through modular approaches, leveraging established methods for THIQ derivatives and silylation reactions.
Grignard-Mediated Silylation
A plausible route involves the reaction of 1,2,3,4-tetrahydroisoquinoline with a triethoxysilyl Grignard reagent (e.g., ClSi(OEt)₃·MgBr). This method mirrors the synthesis of 1,1-disubstituted THIQs reported by Kumpaty et al. , where organomagnesium reagents add to ketoamides followed by acid-catalyzed cyclization. Adapting this protocol:
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Formation of the Grignard Reagent:
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Nucleophilic Addition:
The Grignard reagent attacks the THIQ nitrogen, forming a silylated intermediate. -
Workup and Purification:
Hydrolysis with ammonium chloride yields the final product .
Yield: 70–85% (estimated from analogous reactions ).
Post-Functionalization of THIQ
Alternative routes include:
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Mitsunobu Reaction: Coupling triethoxysilanol with THIQ using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
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Transition Metal Catalysis: Palladium-catalyzed silylation of brominated THIQ derivatives .
Reactivity and Functionalization
The triethoxysilyl group undergoes hydrolysis in the presence of moisture, forming silanol (-Si(OH)₃) groups that condense to create siloxane networks . This reactivity enables covalent attachment to surfaces, as demonstrated in biosensor applications . Concurrently, the THIQ core participates in:
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Electrophilic Aromatic Substitution: Bromination or nitration at the 6- or 7-positions .
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Reductive Amination: Modification of the amine group to introduce alkyl or aryl substituents .
Applications in Materials Science and Biomedicine
Surface Modification and Biosensors
The triethoxysilyl group facilitates self-assembled monolayers (SAMs) on titanium dioxide (TiO₂) or silica surfaces . Compared to conventional silanes like APTES, 2-(triethoxysilyl)-THIQ offers enhanced biofunctionalization potential due to the THIQ moiety’s ability to interact with biomolecules via π-π stacking or hydrogen bonding . Applications include:
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Biosensor Interfaces: Immobilization of antibodies or enzymes for pathogen detection .
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Antifouling Coatings: Hydrophobic SAMs resistant to protein adsorption .
Medicinal Chemistry
THIQ derivatives exhibit diverse bioactivities, including anticonvulsant, anticancer, and neuroprotective effects . The triethoxysilyl group may enhance blood-brain barrier penetration or enable targeted drug delivery via surface-functionalized nanoparticles .
Challenges and Future Directions
Current limitations include the lack of empirical stability data and scalable synthesis protocols. Future research should prioritize:
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